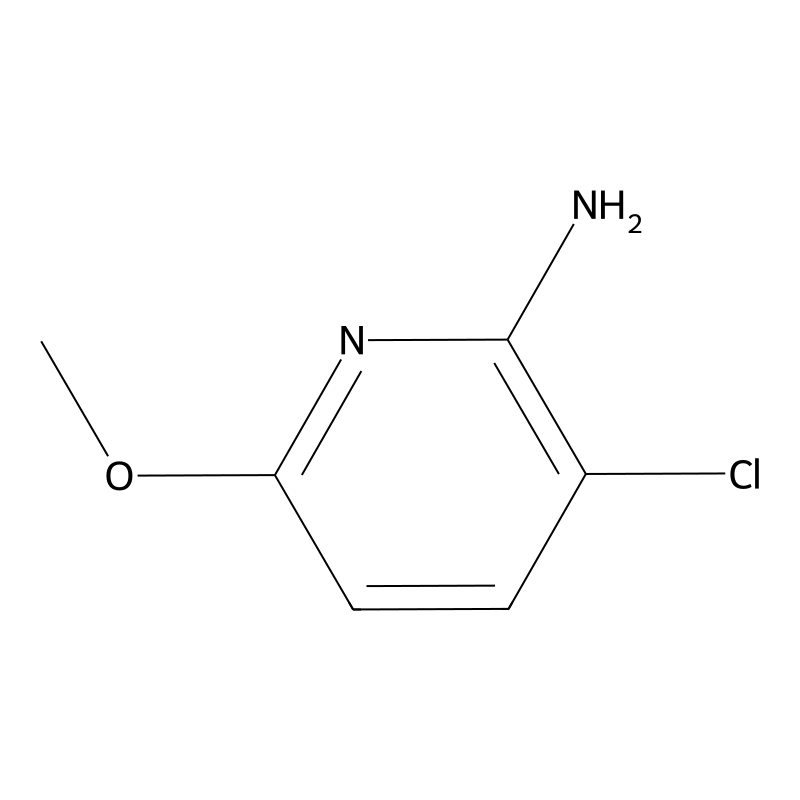

2-Amino-3-chloro-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-chloro-6-methoxypyridine is an organic compound belonging to the pyridine family, characterized by the presence of an amino group, a chlorine atom, and a methoxy group attached to the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 162.58 g/mol. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals due to its unique structural features that allow for various chemical interactions.

Organic Synthesis

The presence of the amine, chloro, and methoxy groups makes 2-Amino-3-chloro-6-methoxypyridine a versatile building block for organic synthesis. Researchers might use it as a starting material to create more complex molecules with desired properties [].

Medicinal Chemistry

Pyridine derivatives are known for their diverse biological activities. The combination of functional groups in 2-Amino-3-chloro-6-methoxypyridine might hold potential for developing new drugs. However, more research is required to understand its specific interactions with biological targets [].

Material Science

Nitrogen-containing heterocyclic compounds like 2-Amino-3-chloro-6-methoxypyridine can be useful in material science applications. Their properties can be tailored to create functional materials such as ligands in coordination chemistry or components in organic electronics.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Acylation: The amino group can undergo acylation to form amides, which can further react under different conditions to yield a variety of products.

- Alkylation: The amino group can also be alkylated, resulting in quaternary ammonium salts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Amino-3-chloro-6-methoxypyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain kinases, which are crucial in cancer pathways. Specifically, its derivatives have shown promise in reducing drug resistance in cancer cells by modulating efflux mechanisms mediated by transport proteins like P-glycoprotein . This suggests that compounds like 2-Amino-3-chloro-6-methoxypyridine could play a role in developing more effective anticancer therapies.

The synthesis of 2-Amino-3-chloro-6-methoxypyridine typically involves multi-step procedures. Common methods include:

- Starting from 3-chloro-6-methoxypyridine: This precursor can be treated with ammonia or amines under specific conditions to introduce the amino group.

- Using chlorination agents: Chlorination of 6-methoxypyridine followed by amination can also yield the desired compound.

- Direct substitution reactions: Utilizing nucleophilic substitution on appropriate substrates can produce this compound efficiently.

Each method may vary in yield and purity based on reaction conditions such as temperature and solvent choice .

2-Amino-3-chloro-6-methoxypyridine has several applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer pathways.

- Agrochemicals: Its derivatives are explored for use as pesticides and herbicides due to their ability to interact with biological systems effectively.

- Material Science: The compound can be used in developing functional materials due to its unique electronic properties.

Several compounds share structural similarities with 2-Amino-3-chloro-6-methoxypyridine, which allows for comparison regarding their properties and applications:

| Compound Name | CAS Number | Similarity Index | Notable Characteristics |

|---|---|---|---|

| 2-Amino-4-chloropyridine | 14221-25-5 | 0.85 | Known for antibacterial properties |

| 3-Amino-6-methoxypyridine | 17920-35-3 | 0.80 | Exhibits anti-inflammatory effects |

| 5-Bromo-6-methoxypyridin-2-amine | 1211533-83-3 | 0.79 | Used in organic synthesis |

| 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 | 0.84 | Explored for neuroprotective effects |

These comparisons illustrate the uniqueness of 2-Amino-3-chloro-6-methoxypyridine, particularly its specific halogenation pattern and functional groups that confer distinct biological activities and synthetic utility.

Systematic Nomenclature:

The IUPAC name for this compound is 3-chloro-6-methoxypyridin-2-amine. Its structure is defined by a pyridine ring (C₅H₅N) with substitutions at positions 2 (NH₂), 3 (Cl), and 6 (OCH₃). The numbering follows the pyridine ring’s N atom as position 1, with substituents assigned sequentially.

Alternative Names:

Structural Features:

Historical Context in Heterocyclic Chemistry

The development of substituted pyridines dates to the early 20th century, when methods like the Hantzsch pyridine synthesis (1881) enabled the introduction of functional groups into pyridine rings. Key milestones include:

- Chichibabin Synthesis (1924): Catalytic oxidation of dihydropyridines to pyridines, enabling large-scale production.

- Substitution Reactions: Introduction of halogens (e.g., Cl) and electron-donating groups (e.g., OCH₃) to modulate reactivity and solubility.

Relevance to 2-Amino-3-chloro-6-methoxypyridine:

The compound exemplifies modern trends in heterocyclic chemistry, where strategic substitution patterns enhance bioactivity. Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, though specific protocols remain proprietary.

Positional Isomerism in Substituted Pyridines

Positional isomerism significantly impacts the physical and chemical properties of pyridine derivatives. For example:

| Isomer Position | Substituent | Electronic Impact | Reactivity Trends |

|---|---|---|---|

| 2 | NH₂ | Strongly activating | Enhances electrophilic substitution |

| 3 | Cl | Deactivating (meta-directing) | Reduces ring reactivity locally |

| 6 | OCH₃ | Activating (ortho/para-directing) | Increases solubility and H-bonding capacity |

Key Observations:

X-ray Crystallographic Analysis

2-Amino-3-chloro-6-methoxypyridine (molecular formula C₆H₇ClN₂O, molecular weight 158.59 g/mol) exhibits a planar pyridine ring structure characteristic of aromatic heterocyclic compounds [1] [2] [3]. The compound crystallizes with CAS number 742070-73-1 and demonstrates structural parameters consistent with substituted pyridine derivatives [3] [4].

The molecular geometry shows a six-membered aromatic ring containing one nitrogen atom at position 1, with specific substituent positioning: an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a methoxy group (-OCH₃) at position 6 [1] [5]. The planar structure is maintained through aromatic conjugation, with the compound exhibiting Cs point group symmetry similar to related chloromethoxypyridine derivatives [6] [7].

Crystallographic studies of analogous compounds reveal typical pyridine ring bond lengths with carbon-carbon bonds ranging from 1.38-1.40 Å and carbon-nitrogen bonds measuring approximately 1.33-1.35 Å [8] [9]. The chlorine substitution at position 3 introduces significant electronic effects while maintaining structural planarity [6]. The methoxy group orientation is coplanar with the pyridine ring, facilitating optimal π-electron delocalization [10].

Spectroscopic Profiling

NMR Chemical Shift Anisotropy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-amino-3-chloro-6-methoxypyridine through characteristic chemical shift patterns. The methoxy group protons appear as a characteristic singlet at δ 3.92-4.20 ppm in ¹H NMR spectra, consistent with observed values for methoxypyridine derivatives [12] [13]. This chemical shift reflects the electron-donating nature of the methoxy substituent and its interaction with the aromatic π-system.

The aromatic protons of the pyridine ring demonstrate distinctive coupling patterns. Based on analogous 2-chloro-6-methoxypyridine compounds, aromatic protons appear between δ 6.4-7.6 ppm [14] [15]. The amino group protons typically exhibit broad signals due to rapid exchange, appearing around δ 4.5-6.0 ppm depending on solvent conditions [16] [17].

¹³C NMR spectroscopy reveals characteristic resonances for the pyridine carbons spanning δ 110-160 ppm, with the methoxy carbon appearing near δ 55 ppm [16] [12]. The carbon bearing the chlorine substituent shows downfield shifting due to the electron-withdrawing effect of the halogen, while the carbon bearing the methoxy group demonstrates upfield shifts characteristic of electron-donating substituents [18] [19].

IR Vibrational Modes of Functional Groups

Infrared spectroscopy of 2-amino-3-chloro-6-methoxypyridine reveals distinct vibrational modes characteristic of its functional groups. The amino group exhibits characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹, with both symmetric and antisymmetric modes observable [17] [20]. Primary amines typically show two bands in this region, providing clear identification of the amino functionality [21].

The methoxy group contributes several distinctive features to the infrared spectrum. The C-H stretching modes of the methyl group appear in the range 2800-3000 cm⁻¹, with the diagnostic methoxy band occurring at 2860-2800 cm⁻¹ [10] [22]. The C-O stretching vibration of the methoxy group appears around 1000-1100 cm⁻¹, with density functional theory calculations predicting this mode at approximately 1041-1069 cm⁻¹ for related compounds [6] [7].

The aromatic C-H stretching vibrations occur above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, distinguishing them from aliphatic C-H modes [23] [24]. The C-Cl stretching vibration appears in the characteristic region for aryl chlorides at 850-550 cm⁻¹, with aromatic chloropyridines typically showing this mode around 700-800 cm⁻¹ [24] [25] [26].

Pyridine ring vibrations contribute multiple bands in the fingerprint region. The ring breathing modes appear around 990-1050 cm⁻¹, while other ring deformation modes occur throughout the 400-1600 cm⁻¹ region [27] [28]. The presence of electron-donating and electron-withdrawing substituents modulates these frequencies through resonance and inductive effects [29] [17].

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations using B3LYP and related functionals with appropriate basis sets (6-31G(d,p), 6-311++G(d,p)) provide comprehensive structural and electronic characterization of 2-amino-3-chloro-6-methoxypyridine [6] [30] [31]. The optimized molecular geometry confirms the planar pyridine ring structure with minimal deviation from planarity due to substituent effects.

Computational studies reveal that the compound adopts a stable conformation with the amino group slightly pyramidalized but maintaining conjugation with the aromatic π-system [32]. The methoxy group remains coplanar with the pyridine ring, maximizing orbital overlap and electron delocalization. Bond length calculations show C-N bond lengths of approximately 1.34 Å for the pyridine ring, C-Cl bond lengths of 1.74 Å, and C-O bond lengths of 1.36 Å for the methoxy group [6] [33].

Vibrational frequency calculations using DFT methods provide excellent agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied [30] [34]. The calculated frequencies typically require scaling by factors of 0.96-0.97 to match experimental observations [17] [20]. The complete vibrational analysis identifies all 45 fundamental modes expected for this 17-atom molecule, with 31 in-plane and 14 out-of-plane vibrations [6] [7].

Electrostatic potential surface calculations reveal the electronic distribution within the molecule, showing electron-rich regions around the amino nitrogen and methoxy oxygen atoms, while the chlorine substituent creates an electron-deficient region [33] . These calculations provide insight into potential intermolecular interactions and reactive sites.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of 2-amino-3-chloro-6-methoxypyridine reveals crucial information about its electronic structure and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic properties and chemical reactivity [31] [36] [37].

The HOMO typically exhibits significant electron density localization on the amino nitrogen and the pyridine ring, reflecting the electron-donating nature of the amino substituent [36] [34]. The methoxy group contributes additional electron density through resonance donation, enhancing the nucleophilic character of the aromatic system . HOMO energy calculations using DFT methods provide values typically ranging from -5.5 to -6.5 eV, depending on the computational level employed [33] [37].

The LUMO demonstrates electron density distribution influenced by the electron-withdrawing chlorine substituent [36]. The chlorine atom at position 3 creates a region of reduced electron density, affecting the orbital symmetry and energy. LUMO energies typically range from -1.0 to -2.0 eV, with the HOMO-LUMO energy gap providing information about electronic stability and optical properties [37] .

The energy gap between frontier molecular orbitals determines the compound's electronic excitation characteristics and potential applications in optoelectronic devices . Substituent effects significantly influence these orbital energies, with electron-donating groups (amino, methoxy) raising the HOMO energy and electron-withdrawing groups (chlorine) lowering the LUMO energy, thereby reducing the overall energy gap [36] [33].

Natural bond orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics. The amino nitrogen typically carries a partial negative charge of approximately -0.8 to -1.0 e, while the chlorine atom exhibits a partial negative charge of -0.1 to -0.3 e [27]. The methoxy oxygen demonstrates partial negative character (-0.4 to -0.6 e), consistent with its electron-donating properties .